Ethyl gallate

Catalog No.
S604744
CAS No.
831-61-8
M.F
C9H10O5
M. Wt
198.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl gallate

CAS Number

831-61-8

Product Name

Ethyl gallate

IUPAC Name

ethyl 3,4,5-trihydroxybenzoate

Molecular Formula

C9H10O5

Molecular Weight

198.17 g/mol

InChI

InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3

InChI Key

VFPFQHQNJCMNBZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)O)O

Synonyms

Gallic Acid Ethyl Ester; Phyllemblin; 3,4,5-Trihydroxybenzoic Acid Ethyl Ester; Ethyl 3,4,5-trihydroxybenzoate; Ethyl gallate; NSC 402626; Nipa No. 48; Nipagallin AProgallin A;

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)O)O)O

Antioxidant Properties:

Ethyl gallate exhibits antioxidant properties, meaning it can help protect cells from damage caused by free radicals. These unstable molecules can contribute to various health conditions, including cancer and heart disease. Studies have shown that ethyl gallate can effectively scavenge free radicals, potentially offering protection against oxidative stress [Source: Evaluation of the antioxidant and anticancer activities of ethyl gallate and its ester derivatives: ].

Anti-Cancer Properties:

Research suggests that ethyl gallate may possess anti-cancer properties. Studies have observed its ability to:

  • Induce apoptosis (programmed cell death) in cancer cells [Source: Ethyl gallate suppresses proliferation and invasion in human breast cancer cells via Akt-NF-κB signaling: ]
  • Inhibit the growth and proliferation of cancer cells [Source: Evaluation of ethyl gallate for its antioxidant and anticancer properties against chemical-induced tongue carcinogenesis in mice: ]

Ethyl gallate is the ethyl ester of gallic acid, a naturally occurring compound found in various plants including walnuts and certain fruits. It is recognized as a food additive, designated with the E number E313, primarily used for its antioxidant properties. Structurally, ethyl gallate is represented by the chemical formula C₉H₁₀O₅ and is characterized by its phenolic structure, which contributes to its biological activity and utility in various applications .

The primary mechanism of action of EG is attributed to its antioxidant properties. The hydroxyl groups on the gallate moiety can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage [].

Further research is exploring the potential mechanisms by which EG might interact with biological systems and exert other effects. Some studies suggest it may have anti-inflammatory or antimicrobial properties, but the specific mechanisms remain unclear and require further investigation [, ].

While generally recognized as safe for use in food at authorized levels, excessive consumption of EG may cause gastrointestinal discomfort.

  • Toxicity: Studies suggest low acute toxicity of EG in animals. However, long-term effects require further evaluation.
  • Flammability: EG is not classified as a flammable material [].
  • Reactivity: EG can undergo hydrolysis under acidic or alkaline conditions [].
Typical of esters and phenolic compounds:

  • Esterification: Ethyl gallate is synthesized through the esterification of gallic acid with ethanol, often in the presence of an acid catalyst such as sulfuric acid. This process involves the removal of water and the formation of the ester bond .
  • Hydrolysis: Under acidic or basic conditions, ethyl gallate can hydrolyze back into gallic acid and ethanol. This reaction is significant in understanding its stability and behavior in food products .
  • Oxidation: Ethyl gallate can also be oxidized to form various derivatives, which may exhibit enhanced biological activities. For example, treatment with fungal tannase can lead to complete hydrolysis to gallic acid .

Ethyl gallate exhibits notable biological activities:

  • Antioxidant Properties: It acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. This property makes it valuable in food preservation and health supplements .
  • Antimicrobial Effects: Studies have shown that ethyl gallate possesses antimicrobial properties against various pathogens, suggesting potential applications in food safety and preservation .
  • Anti-inflammatory Activity: Research indicates that ethyl gallate may reduce inflammation, contributing to its potential therapeutic applications in chronic inflammatory diseases .

The synthesis of ethyl gallate typically involves the following steps:

  • Esterification Reaction: Gallic acid is reacted with ethanol in a reaction vessel with sulfuric acid as a catalyst.
  • Separation Process: A rectification tower is used to remove water-ethanol azeotrope formed during the reaction, which helps drive the reaction towards completion.
  • Crystallization: After the reaction, the mixture is cooled to crystallize ethyl gallate, followed by purification steps including centrifugation and decolorization to enhance product purity .

This method allows for high yields (up to 98%) and purity (>99.5%) of ethyl gallate.

Ethyl gallate has diverse applications across various fields:

  • Food Industry: As an antioxidant (E313), it is used to extend shelf life and maintain food quality by preventing oxidative degradation.
  • Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in health supplements and therapeutic formulations.
  • Cosmetics: Ethyl gallate's antioxidant properties make it a candidate for inclusion in cosmetic formulations aimed at skin protection .

Several compounds share structural similarities with ethyl gallate, each exhibiting unique properties:

Compound NameStructure TypeKey PropertiesUnique Features
Gallic AcidPhenolic AcidAntioxidant, antimicrobialNaturally occurring precursor
Propyl GallateGallate EsterAntioxidantUsed as a food preservative
Butyl GallateGallate EsterAntioxidantHigher lipophilicity than ethyl gallate
Tannic AcidPolyphenolAntioxidant, anti-inflammatoryMore complex structure; used in medicine

Ethyl gallate stands out due to its specific esterification with ethanol, providing distinct solubility and bioactivity profiles compared to other similar compounds.

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

198.05282342 g/mol

Monoisotopic Mass

198.05282342 g/mol

Heavy Atom Count

14

LogP

1.3 (LogP)
1.30

Appearance

Powder

Melting Point

160 - 162 °C

UNII

235I6UDD3L

Other CAS

831-61-8

Wikipedia

Ethyl_gallate

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

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